4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15(2)14-27-20-10-9-16(12-21(20)26-3)11-18-13-19(23-24-22(18)25)17-7-5-4-6-8-17/h4-10,12-13,15H,11,14H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVNTFDVCHDZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the desired pyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy and isobutoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3,4-dihydropyridazinone.
Substitution: Formation of this compound derivatives with nitro or halogen substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural differences and similarities between 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone and related pyridazinone derivatives:
Key Observations :
- The isobutoxy-methoxybenzyl group in the target compound introduces significant steric bulk and lipophilicity compared to simpler substituents like methyl or methoxy .
- 4,5-Dihydro analogs (e.g., ) exhibit reduced aromaticity, which may lower metabolic stability but improve solubility.
- Piperazinyl substitutions (e.g., ) enhance binding to serotonin or adrenergic receptors, a feature absent in the target compound.
Pharmacological Activity Comparisons
The bioactivity of pyridazinones is highly substituent-dependent. Below is a comparative analysis of pharmacological profiles:
Key Findings :
- Anti-inflammatory activity : Piperazinyl and fluorophenyl substitutions (e.g., ) enhance potency by targeting COX-2 or serotonin pathways. The target compound’s isobutoxy-methoxybenzyl group may similarly improve membrane permeability and target engagement.
- Antiplatelet activity : Substitutions at C5 (e.g., alkyl or hydrazone groups) are critical for platelet aggregation inhibition . The target compound lacks a C5 substituent, suggesting weaker antiplatelet effects compared to C5-modified analogs.
Physicochemical and Spectral Comparisons
Infrared (IR) and NMR data reveal substituent-specific trends:
Notes:
Biological Activity
The compound 4-(4-isobutoxy-3-methoxybenzyl)-6-phenyl-3(2H)-pyridazinone is part of a class of pyridazinone derivatives which have garnered attention for their potential biological activities, particularly in the realms of anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structure
The chemical structure of this compound can be represented as follows:
Properties
- Molecular Weight : 320.41 g/mol
- Melting Point : Not specified in available literature
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Anti-inflammatory Activity
Research indicates that pyridazinone derivatives, including this compound, exhibit significant anti-inflammatory properties. One study highlighted the inhibition of phosphodiesterase type 4 (PDE4), an enzyme linked to inflammatory responses. The compound demonstrated a selective inhibition profile towards PDE4B isoenzymes, which are crucial in regulating pro-inflammatory cytokine production in macrophages .
Table 1: PDE4B Inhibition Data
| Compound | Inhibition (%) at 20 µM | IC50 (nM) |
|---|---|---|
| Roflumilast (reference) | 75% | - |
| This compound | 64% | 251 ± 18 |
Anticancer Activity
Pyridazinone derivatives have also been explored for their anticancer properties. A study focusing on pyrazolo[3,4-d]pyridazinones reported their effectiveness against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The structure-activity relationship (SAR) studies suggested that modifications on the pyridazinone scaffold can enhance anticancer efficacy .
Case Study: FGFR Inhibition
In a series of experiments, several derivatives were synthesized and evaluated for their ability to inhibit FGFR-mediated cell proliferation. Among the tested compounds, those with similar structural motifs to our target compound showed promising results in reducing tumor cell viability.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves:
- PDE4 Inhibition : Reducing cAMP degradation leads to increased levels of cAMP, which can suppress inflammatory cytokine production.
- Kinase Inhibition : Interference with FGFR signaling pathways can halt cancer cell proliferation.
Q & A
Q. What are the established synthetic routes for 6-phenyl-3(2H)-pyridazinone derivatives, and how can they be adapted for the target compound?
The core pyridazinone structure is typically synthesized via cyclization of γ-keto acids with hydrazine hydrate. For example, Friedel-Crafts acylation of succinic anhydride with aromatic precursors (e.g., acetylaniline) forms intermediates, which are then cyclized to yield 6-aryl-4,5-dihydropyridazinones . Modifications like introducing the 4-isobutoxy-3-methoxybenzyl group may involve alkylation or nucleophilic substitution at the N-2 or C-4 positions. Key reagents include hydrazine hydrate, succinic anhydride, and catalytic agents like Raney nickel for hydrogenation steps .
Q. How is the antiplatelet activity of pyridazinone derivatives evaluated experimentally?
In vitro platelet aggregation assays using agonists like ADP or collagen are standard. For instance, derivatives are tested at concentrations (e.g., 10–100 µM) against human platelet-rich plasma, with activity compared to reference compounds like MCI-154 (IC₅₀ ~3.5 µM). Structure-activity relationship (SAR) studies highlight the importance of substituents at the 4- and 6-positions, where hydrophobic groups enhance activity .
Q. What spectroscopic and crystallographic methods are used to characterize pyridazinone derivatives?
IR and ¹H-NMR confirm functional groups (e.g., carbonyl at ~1650 cm⁻¹) and substitution patterns. Single-crystal X-ray diffraction resolves molecular geometry, revealing intermolecular interactions like N–H···O hydrogen bonds. Hirshfeld surface analysis quantifies contact contributions (e.g., H···H: 50%, H···O: 30%) to stabilize crystal packing .
Advanced Research Questions
Q. How can structural modifications at the 4-position improve inotropic or anti-inflammatory activity?
Introducing electron-donating groups (e.g., methoxy, isobutoxy) at the 4-benzyl position enhances bioavailability and target binding. For example, 4-(4-methoxybenzyl) analogs show 2–3× higher COX-2 inhibition (IC₅₀: 0.8 µM) compared to unsubstituted derivatives. Molecular docking studies suggest these groups occupy hydrophobic pockets in COX-2 or PDE3A enzymes .
Q. What catalytic methods optimize the synthesis of hybrid pyridazinone-antipyrine derivatives?
EDCI/DMAP-mediated coupling of pyridazinone carboxylic acids with 4-aminoantipyrine in dichloromethane yields hybrids with dual analgesic/anti-inflammatory activity. Alkylation steps (e.g., using ethyl bromoacetate/K₂CO₃ in acetone) achieve >80% yields. Hybrids like 6j (IC₅₀: 1.2 µM COX-2) outperform indomethacin in carrageenan-induced edema models .
Q. How do stereochemical and solubility factors influence antiplatelet efficacy?
Hydrophilic substituents (e.g., amino groups) at the 4-phenyl position increase aqueous solubility but may reduce membrane permeability. Stereospecific blocking of secondary amines (e.g., R-configuration in MCI-154 analogs) improves P2Y₁₂ receptor affinity by 40%. LogP values <3.0 correlate with reduced thrombotic risk in vivo .
Q. What strategies mitigate gastrointestinal toxicity in pyridazinone-based NSAIDs?
Incorporating arylpiperazinyl chains (e.g., 2-fluorophenylpiperazine) reduces ulcerogenicity by minimizing COX-1 inhibition. Compounds like IVe (ED₅₀: 12 mg/kg) show no gastric lesions at 100 mg/kg, unlike indomethacin. SAR studies prioritize substituents balancing COX-2 selectivity and logD (optimal range: 2.5–3.5) .
Methodological Considerations
- SAR Analysis : Use comparative IC₅₀ values from bioassays and computational tools (e.g., AutoDock) to map pharmacophores. Prioritize substituents at C-4 and C-6 for potency tuning .
- Catalytic Hydrogenation : Optimize Raney nickel loading (10–20% w/w) and H₂ pressure (1–3 atm) to reduce nitro groups to amines without over-reduction .
- Crystallography : Employ SHELX for structure refinement. Hirshfeld surfaces generated with CrystalExplorer reveal dominant H-bonding and van der Waals interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
